Ethyl 4-(4-chlorophenyl)-6-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC20211599
Molecular Formula: C21H23ClN6O3
Molecular Weight: 442.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23ClN6O3 |
|---|---|
| Molecular Weight | 442.9 g/mol |
| IUPAC Name | ethyl 4-(4-chlorophenyl)-6-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C21H23ClN6O3/c1-2-31-19(30)16-17(14-4-6-15(22)7-5-14)25-21(26-18(16)29)28-12-10-27(11-13-28)20-23-8-3-9-24-20/h3-9,16-17H,2,10-13H2,1H3,(H,25,26,29) |
| Standard InChI Key | VRQWTZKZHQYQGM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=C(C=C4)Cl |
Introduction
Ethyl 4-(4-chlorophenyl)-6-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a molecular formula of C21H23ClN6O3 and a molecular weight of approximately 442.9 g/mol . This compound features a unique arrangement of functional groups, including a chlorophenyl group and a piperazine moiety, which suggests potential applications in medicinal chemistry due to its specific structural characteristics.
Synthesis Methods
The synthesis of Ethyl 4-(4-chlorophenyl)-6-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step synthetic strategies. These methods often require careful optimization of reaction conditions such as temperature and time to maximize yield and purity.
Potential Applications
This compound has several potential applications in medicinal chemistry due to its unique structural features. Interaction studies are crucial for understanding how it interacts with biological systems, which is essential for advancing it toward clinical applications.
Comparison with Similar Compounds
Ethyl 4-(4-chlorophenyl)-6-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate can be compared with other compounds that share similar structural features or biological activities. For example:
| Compound | Key Features |
|---|---|
| Ethyl 4-(4-fluorophenyl)-6-methyl-tetrahydropyrimidine | Contains fluorine instead of chlorine, potentially affecting reactivity |
| Ethyl 4-(3-chlorophenyl)-6-methyl-tetrahydropyrimidine | Chlorine at a different position may alter biological activity |
| Ethyl 6-methyl-pyrimidine derivatives | Various substitutions on the pyrimidine ring affecting pharmacological properties |
These comparisons highlight the uniqueness of Ethyl 4-(4-chlorophenyl)-6-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate in terms of its specific structural arrangement and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume